5-Chloro-7-iodo-2,3-dihydroinden-1-one is a bicyclic compound classified under the indenone family. It features a fused benzene and cyclopentanone ring, with chlorine and iodine substituents located at the 5 and 7 positions, respectively. The molecular formula for this compound is , and it has a molecular weight of approximately 292.50 g/mol. The presence of halogen atoms significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies.
The synthesis of 5-Chloro-7-iodo-2,3-dihydroinden-1-one can be achieved through several methods:
The technical details of these methods include optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular structure of 5-Chloro-7-iodo-2,3-dihydroinden-1-one includes:
The structure can be represented using its canonical SMILES notation: C1=C(C=CC(=O)C2=C1C=CC=C2I)Cl
. This highlights both the connectivity of atoms and the presence of halogen substituents that are crucial for its reactivity.
5-Chloro-7-iodo-2,3-dihydroinden-1-one exhibits various chemical reactivity patterns due to its halogen substituents:
These reactions are essential for synthesizing related compounds or modifying its structure for specific applications.
The mechanism of action for 5-Chloro-7-iodo-2,3-dihydroinden-1-one primarily revolves around its interactions with biological targets:
Further investigations are ongoing to elucidate these interactions in detail.
The physical and chemical properties of 5-Chloro-7-iodo-2,3-dihydroinden-1-one include:
Property | Value |
---|---|
Molecular Weight | 292.50 g/mol |
Molecular Formula | |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents like DMSO |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are critical for understanding its behavior in different environments and applications .
5-Chloro-7-iodo-2,3-dihydroinden-1-one has several scientific uses:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8